molecular formula C11H13N3 B1415177 5-(2-Phenylethyl)-1H-pyrazol-3-amine CAS No. 1000895-40-8

5-(2-Phenylethyl)-1H-pyrazol-3-amine

Cat. No.: B1415177
CAS No.: 1000895-40-8
M. Wt: 187.24 g/mol
InChI Key: XRFRSAFQLGCWFY-UHFFFAOYSA-N
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Description

5-(2-Phenylethyl)-1H-pyrazol-3-amine: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Phenylethyl)-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Phenylethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-(2-Phenylethyl)-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs targeting specific enzymes and receptors .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in modulating biological pathways and its efficacy in treating certain diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 5-(2-Phenylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation .

Properties

IUPAC Name

5-(2-phenylethyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-11-8-10(13-14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFRSAFQLGCWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652904
Record name 5-(2-Phenylethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000895-40-8
Record name 5-(2-Phenylethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-phenylethyl)-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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